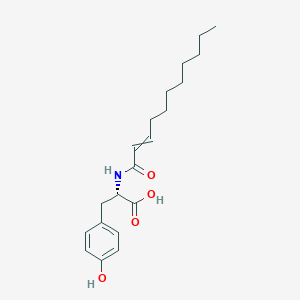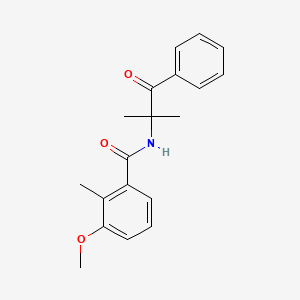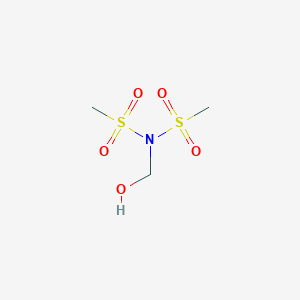
N-Undec-2-enoyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Undec-2-enoyl-L-tyrosine is a compound that combines an unsaturated fatty acid chain with the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the fatty acid and amino acid moieties allows for unique interactions and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Undec-2-enoyl-L-tyrosine typically involves the coupling of undec-2-enoic acid with L-tyrosine. This can be achieved through standard peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the esterification of undec-2-enoic acid with L-tyrosine, offering a more environmentally friendly and efficient approach .
Analyse Des Réactions Chimiques
Types of Reactions
N-Undec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-2-enoyl chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Applications De Recherche Scientifique
N-Undec-2-enoyl-L-tyrosine has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of N-Undec-2-enoyl-L-tyrosine involves its interaction with cellular membranes and proteins. The fatty acid chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The tyrosine moiety can participate in hydrogen bonding and aromatic interactions with proteins, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fatty acyl-L-tyrosines: Compounds with different fatty acid chains.
N-Lipoyl-L-tyrosine methyl esters: Compounds with a lipoyl group instead of an undec-2-enoyl group.
Uniqueness
N-Undec-2-enoyl-L-tyrosine is unique due to its specific combination of an unsaturated fatty acid chain and the amino acid tyrosine. This combination allows for unique interactions with biological membranes and proteins, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
825637-83-0 |
|---|---|
Formule moléculaire |
C20H29NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(undec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C20H29NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h9-14,18,22H,2-8,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
Clé InChI |
XKYDBINPFTVXEX-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)

![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)


